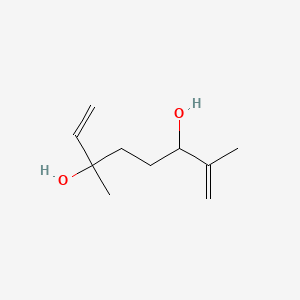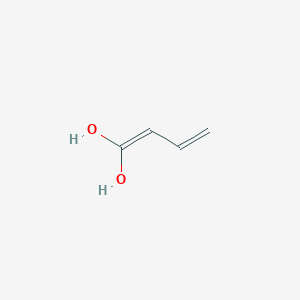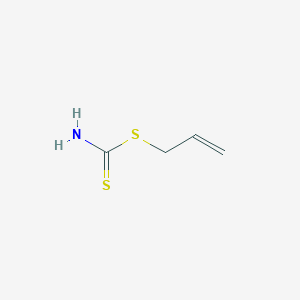
2,6-Dimethylocta-1,7-diene-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylocta-1,7-diene-3,6-diol is an organic compound with the molecular formula C10H18O2 It is a type of monoterpenoid, which is a class of terpenes consisting of two isoprene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-1,7-diene-3,6-diol can be achieved through several synthetic routes. One common method involves the reaction of isoprene with formaldehyde under acidic conditions to form the intermediate, which is then subjected to further reactions to yield the desired compound . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of catalysts to enhance the reaction rate and efficiency. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethylocta-1,7-diene-3,6-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and alkanes. These products are valuable intermediates for further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylocta-1,7-diene-3,6-diol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-Dimethylocta-1,7-diene-3,6-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dimethylocta-1,7-diene-3,6-diol
- 2,6-Dimethyl-1,7-octadiene-3,6-diol
- 3,7-Dimethyl-1,5-octadien-3,7-diol (Terpenediol I)
Uniqueness
2,6-Dimethylocta-1,7-diene-3,6-diol is unique due to its specific structural features and the presence of both diene and diol functional groups.
Eigenschaften
CAS-Nummer |
51276-33-6 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2,6-dimethylocta-1,7-diene-3,6-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-6-9(11)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3 |
InChI-Schlüssel |
HZHJGFRDKJPQPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CCC(C)(C=C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















